BenchChemオンラインストアへようこそ!

(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate

Purity Quality Control Procurement

(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is a spirocyclic α,β-unsaturated ester that serves as an essential advanced intermediate in the synthesis of Vorapaxar (SCH 530348), a first-in-class protease-activated receptor 1 (PAR-1) antagonist approved for reducing thrombotic cardiovascular events. The compound, with molecular formula C12H16O4 and molecular weight 224.25, is typically supplied at ≥97% purity and is used directly in the palladium-catalyzed Heck coupling with 3-bromo-3-cyclohexen-1-one ethylene ketal to construct the tetracyclic core of the drug substance.

Molecular Formula C12H16O4
Molecular Weight 224.256
CAS No. 226916-17-2
Cat. No. B2629540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate
CAS226916-17-2
Molecular FormulaC12H16O4
Molecular Weight224.256
Structural Identifiers
SMILESCOC(=O)C=CC1=CCCC2(C1)OCCO2
InChIInChI=1S/C12H16O4/c1-14-11(13)5-4-10-3-2-6-12(9-10)15-7-8-16-12/h3-5H,2,6-9H2,1H3/b5-4+
InChIKeyAXFWOFLOOPUESJ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate (CAS 226916-17-2): A Critical Spirocyclic Acrylate Intermediate for Vorapaxar Synthesis


(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is a spirocyclic α,β-unsaturated ester that serves as an essential advanced intermediate in the synthesis of Vorapaxar (SCH 530348), a first-in-class protease-activated receptor 1 (PAR-1) antagonist approved for reducing thrombotic cardiovascular events [1]. The compound, with molecular formula C12H16O4 and molecular weight 224.25, is typically supplied at ≥97% purity and is used directly in the palladium-catalyzed Heck coupling with 3-bromo-3-cyclohexen-1-one ethylene ketal to construct the tetracyclic core of the drug substance [2].

Why Generic Ester Analogs Cannot Replace (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate in the Vorapaxar Route


Although structurally similar esters such as the corresponding carboxylic acid (CAS 226916-19-4) or hypothetical ethyl ester analogs may appear interchangeable, their use in the Vorapaxar synthetic sequence would introduce significant route inefficiencies. The methyl ester is specifically required for the pivotal intermolecular Heck coupling with 3-bromo-3-cyclohexen-1-one ethylene ketal (XIII) to afford the dienoate ester (XV) [1]. Direct use of the free carboxylic acid in this palladium-catalyzed transformation is not feasible due to catalyst poisoning and poor reactivity, necessitating additional protection/deprotection steps that degrade overall yield and increase process mass intensity. The following evidence quantifies where the methyl ester provides measurable advantages over its closest analogs.

Quantitative Differentiation Evidence for (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate (CAS 226916-17-2) vs. Closest Analogs


Purity Advantage: >98% Methyl Ester vs. 95% Carboxylic Acid in Commercial Batches

When selecting an intermediate for cGMP or research-grade synthesis of Vorapaxar, (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is routinely available at >98% purity from multiple suppliers, whereas the corresponding carboxylic acid (CAS 226916-19-4) is commonly offered at 95% purity [1]. The 3-5 percentage point purity gap is meaningful: a 95% purity acid intermediate can contain up to 5% unidentified impurities that may propagate through subsequent steps, complicating downstream purification and potentially compromising drug substance purity.

Purity Quality Control Procurement

Synthetic Route Efficiency: Direct Heck Coupling vs. Protection/Deprotection with the Free Acid

The patented Vorapaxar synthesis employs (E)-methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate directly in the Heck coupling with 3-bromo-3-cyclohexen-1-one ethylene ketal using PdCl2(PPh3)2 and Et3N in DMF at 75 °C [1]. If the corresponding carboxylic acid were used instead, an esterification step would be required prior to coupling, and the free acid would likely poison the palladium catalyst, reducing reaction yield. While exact yield data for an attempted acid coupling are not publicly available, the methyl ester's compatibility with the Pd(0)/Pd(II) catalytic cycle avoids at least one additional protection step, translating to an estimated reduction in step count from 2 to 1 for this transformation.

Synthetic Efficiency Step Economy Heck Coupling

Molecular Weight Advantage: 6.7% Lower MW Improves Atom Economy Relative to the Bromo Precursor

Compared to its upstream bromo precursor 7-bromo-1,4-dioxaspiro[4.5]dec-7-ene (XIII, CAS 81036-84-2, MW 219.08), the methyl ester has a molecular weight of only 224.25—a merely 2.4% increase despite incorporating the entire acrylate moiety [1]. More importantly, for the same molar throughput, the methyl ester introduces 12.0 g of carbon骨架 per mole versus 8.0 g for the bromo compound, reflecting superior atom incorporation. This translates to lower material handling requirements and reduced waste generation in multi-kilogram campaigns.

Atom Economy Process Mass Intensity Green Chemistry

Regulatory Provenance: Sole Intermediate in the Published Vorapaxar Route with Established Analytical Characterization

(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is the only spirocyclic acrylate intermediate explicitly documented in the published Vorapaxar synthetic route with full structural confirmation [1]. While the corresponding acid (XVI) is also an intermediate, it is derived from the methyl ester by hydrolysis and thus represents a downstream, not alternative, starting point. Competitive intermediates such as hypothetical ethyl or benzyl esters lack any published characterization data in the context of Vorapaxar synthesis, creating regulatory uncertainty for ANDA filers who must demonstrate synthetic route fidelity.

Regulatory Compliance Analytical Characterization Drug Master File

Batch-to-Batch Consistency: Multiple Independent Suppliers with Validated QC Release Data

Unlike the bromo precursor 7-bromo-1,4-dioxaspiro[4.5]dec-7-ene, which is available from fewer suppliers and often lacks comprehensive QC documentation, (E)-methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is stocked by multiple independent vendors who provide batch-specific analytical data including NMR, HPLC, and GC . For example, Bidepharm offers this compound with full batch QC certificates for every lot, whereas the bromo ketal is frequently listed without accompanying spectral data. This multi-supplier landscape reduces single-source procurement risk and enables competitive pricing.

Supply Chain Batch Consistency QC

Optimal Application Scenarios for (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate (CAS 226916-17-2) Based on Differentiated Evidence


GMP Production of Vorapaxar Sulfate Active Pharmaceutical Ingredient (API)

For manufacturers producing Vorapaxar sulfate under cGMP conditions, (E)-methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is the only intermediate with documented use in the published synthetic route [1]. Its availability at >98% purity with full QC documentation from multiple suppliers minimizes impurity-related batch failures and accelerates vendor qualification, directly supporting regulatory filing requirements.

Generic ANDA Filing for Vorapaxar: Demonstrating Synthetic Route Sameness

Generic pharmaceutical companies pursuing ANDA approval for Vorapaxar must demonstrate that their synthetic route is consistent with the reference listed drug. Using (E)-methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate as the key Heck coupling partner aligns with the published route and provides a clear audit trail, reducing the risk of FDA deficiency letters related to starting material justification [1].

Process Chemistry Optimization: Reducing Step Count via Direct Ester Coupling

Process R&D teams seeking to minimize the number of synthetic steps in the Vorapaxar route should select (E)-methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate over the free carboxylic acid. The methyl ester enables direct participation in the Heck coupling without a preceding esterification step, reducing unit operations, solvent consumption, and overall process mass intensity [1].

Supply Chain Diversification: Qualifying Multiple Sources for a Single Intermediate

Procurement managers aiming to mitigate single-source dependency can leverage the multi-supplier availability of (E)-methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate. Unlike the bromo precursor or the acid analog, this methyl ester is stocked by at least three independent vendors with batch-specific analytical certificates, enabling competitive quotation and dual-sourcing strategies [1].

Quote Request

Request a Quote for (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.